1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features a cyclopropyl group, a methoxypyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
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Formation of the Methoxypyrimidine Moiety:
- Starting from a suitable pyrimidine derivative, methoxylation can be achieved using methanol and a base such as sodium hydride.
- Reaction conditions: Methanol, sodium hydride, reflux.
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Cyclopropylation:
- Introduction of the cyclopropyl group can be done via cyclopropanation reactions, often using diazomethane or cyclopropyl bromide in the presence of a base.
- Reaction conditions: Diazomethane or cyclopropyl bromide, base (e.g., potassium tert-butoxide), room temperature.
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Piperidine Ring Formation:
- The piperidine ring can be synthesized through a reductive amination process, starting from a suitable ketone and an amine.
- Reaction conditions: Ketone, amine, reducing agent (e.g., sodium cyanoborohydride), solvent (e.g., ethanol).
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Final Coupling:
- The final step involves coupling the methoxypyrimidine and cyclopropyl groups with the piperidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
- Reaction conditions: EDCI, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation or hydride donors like lithium aluminum hydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrimidine moiety, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one can be compared with other compounds that have similar structural features or biological activities:
Similar Compounds:
Uniqueness:
- The presence of the methoxypyrimidine moiety may confer unique electronic properties, potentially enhancing its biological activity.
- The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interaction with biological targets.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-18(2,3)17(23)21-9-7-14(8-10-21)22(13-5-6-13)15-11-16(24-4)20-12-19-15/h11-14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEQIYHGSOCBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N(C2CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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